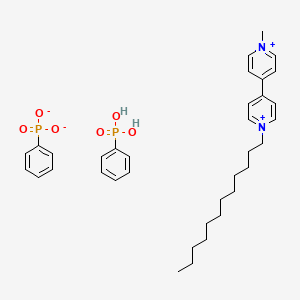
Dioxido-oxo-phenyl-lambda5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxido-oxo-phenyl-lambda5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid is a complex chemical compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a phosphane group, pyridinium ions, and phenylphosphonic acid. Its multifaceted nature makes it a subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of Dioxido-oxo-phenyl-lambda5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid involves several steps. The synthetic routes typically include the following:
Formation of the Phosphane Group: This step involves the reaction of phenylphosphonic acid with appropriate reagents to introduce the dioxido-oxo-phenyl-lambda5-phosphane moiety.
Synthesis of Pyridinium Ions: The pyridinium ions are synthesized through the alkylation of pyridine derivatives with dodecyl and methyl groups.
Coupling Reactions: The final step involves coupling the phosphane group with the pyridinium ions under controlled conditions to form the desired compound.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Dioxido-oxo-phenyl-lambda5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphane group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridinium ions, converting them to their corresponding pyridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenylphosphonic acid or pyridinium ions are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dioxido-oxo-phenyl-lambda5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in reactions involving phosphane and pyridinium groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Dioxido-oxo-phenyl-lambda5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid involves its interaction with specific molecular targets. The phosphane group can act as a ligand, binding to metal ions and facilitating catalytic reactions. The pyridinium ions can interact with biological molecules, potentially disrupting cellular processes. The phenylphosphonic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Dioxido-oxo-phenyl-lambda5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid can be compared with similar compounds such as:
Phenylphosphonic Acid: This compound shares the phenylphosphonic acid moiety but lacks the phosphane and pyridinium groups, making it less versatile in certain applications.
Pyridinium Salts: These compounds contain the pyridinium ion but do not have the phosphane or phenylphosphonic acid groups, limiting their reactivity.
Phosphane Ligands: These compounds include the phosphane group but lack the pyridinium and phenylphosphonic acid moieties, affecting their overall properties.
The uniqueness of this compound lies in its combination of these functional groups, providing a wide range of reactivity and applications.
Propiedades
Número CAS |
649554-98-3 |
|---|---|
Fórmula molecular |
C35H48N2O6P2 |
Peso molecular |
654.7 g/mol |
Nombre IUPAC |
dioxido-oxo-phenyl-λ5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid |
InChI |
InChI=1S/C23H36N2.2C6H7O3P/c1-3-4-5-6-7-8-9-10-11-12-17-25-20-15-23(16-21-25)22-13-18-24(2)19-14-22;2*7-10(8,9)6-4-2-1-3-5-6/h13-16,18-21H,3-12,17H2,1-2H3;2*1-5H,(H2,7,8,9)/q+2;;/p-2 |
Clave InChI |
JLNXHYZQGDUISV-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.C1=CC=C(C=C1)P(=O)(O)O.C1=CC=C(C=C1)P(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


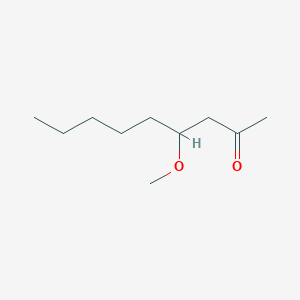
![Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane](/img/structure/B12605466.png)
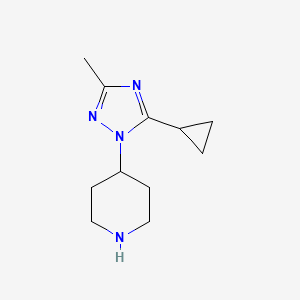
![N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide](/img/structure/B12605477.png)
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)
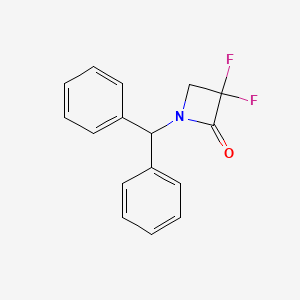
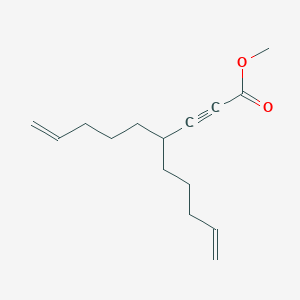

![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B12605515.png)
![1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)-](/img/structure/B12605523.png)
![7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B12605529.png)
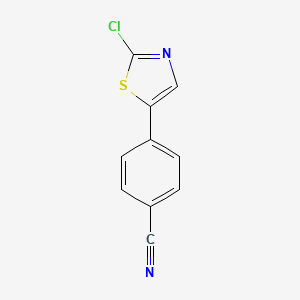

![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12605539.png)
